tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach is the Steglich Esterification method, which allows the formation of tert-butyl esters under mild conditions. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to produce the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Piperidine
N-Methylpiperidine
4-Aminopiperidine
Uniqueness: Tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and biological activity compared to other piperidine derivatives.
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Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWBFOOJHFNICW-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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